molecular formula C17H17FN2O2S B2373520 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-27-7

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2373520
CAS No.: 330190-27-7
M. Wt: 332.39
InChI Key: MLTARBVWUBMUJR-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of thiophene derivatives, including 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and α,β-acetylenic esters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophene derivatives with enhanced biological or material properties.

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors . The exact mechanism of 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would depend on its specific structure and functional groups.

Biological Activity

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of tetrahydrobenzothiophene derivatives. Its unique structure, characterized by a thiophene ring fused with a benzene derivative and substituted with a fluorobenzamide group, positions it as a promising candidate for various biological applications. This article reviews the biological activities associated with this compound, focusing on antibacterial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula: C17H17FN2O2S
  • Molecular Weight: 332.39 g/mol
  • The compound features a thiophene core, which is known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro evaluations have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.64 - 19.92 μM
P. aeruginosa0.72 - 45.30 μM
Salmonella0.54 - 90.58 μM
S. aureus1.11 - 99.92 μM

In particular, a derivative of this compound demonstrated exceptional activity with an MIC value of 1.11 μM against E. coli and 1.00 μM against P. aeruginosa . These findings suggest that the compound can act effectively against both Gram-negative and Gram-positive bacteria.

Anticancer Activity

The potential anticancer effects of tetrahydrobenzo[b]thiophene derivatives have been extensively explored in medicinal chemistry. Research indicates that these compounds can interact with various cancer-specific protein targets:

  • Cell Lines Tested: MCF7 (breast cancer) and HePG2 (liver cancer).
  • Mechanism of Action: Compounds similar to this compound have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives and evaluated their antibacterial activities in comparison to standard antibiotics like ciprofloxacin and gentamicin. The results indicated that certain derivatives exhibited superior antibacterial effects against E. coli and P. aeruginosa, suggesting that structural modifications could enhance efficacy .
  • Anticancer Screening : The antiproliferative effects were assessed using various concentrations of the compound on cancer cell lines, revealing concentration-dependent responses that indicate potential therapeutic applications in oncology .

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development for treating bacterial infections and cancer. The presence of both fluorine and benzamide groups contributes to its activity by enhancing interactions with biological targets.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTARBVWUBMUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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